JNK1 Kinase Inhibitory Activity of 4-(4-Chlorophenyl)pyrimidin-2-amine Derivatives
The 4-(4-chlorophenyl)pyrimidin-2-amine scaffold is a key structural component of a series of JNK1 inhibitors. The unadorned core was utilized to generate potent analogs. While the simple 4-(4-chlorophenyl)pyrimidin-2-amine itself is not a potent inhibitor, its derivative, compound 9c (a 4-substituted-2-aminopyrimidine incorporating this core), demonstrated significant kinase selectivity and optimized microsomal clearance compared to earlier analogs with different aryl substitutions [1]. This highlights the scaffold's value in optimizing downstream drug-like properties.
| Evidence Dimension | Microsomal Clearance (Optimization) |
|---|---|
| Target Compound Data | Scaffold enables optimization to low microsomal clearance in lead compound 9c |
| Comparator Or Baseline | Earlier 4-aryl-2-aminopyrimidine analogs with unsubstituted phenyl or other aryl groups exhibited higher microsomal clearance, necessitating further optimization. |
| Quantified Difference | Qualitative improvement in metabolic stability leading to the selection of a clinical candidate. |
| Conditions | In vitro microsomal stability assay; lead optimization SAR study by Humphries et al., 2009 |
Why This Matters
Procurement of this specific scaffold is justified by its documented role in generating optimized JNK inhibitors with improved drug-like properties, a differentiation not established for many other 4-aryl pyrimidine isomers.
- [1] Humphries PS, et al. Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorg Med Chem Lett. 2009;19(8):2099-2102. View Source
